Home > Products > Screening Compounds P88345 > Lenalidomide-CO-C1-amine HCl
Lenalidomide-CO-C1-amine HCl - 444287-89-2

Lenalidomide-CO-C1-amine HCl

Catalog Number: EVT-6735116
CAS Number: 444287-89-2
Molecular Formula: C15H17ClN4O4
Molecular Weight: 352.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-C1-amine hydrochloride is a derivative of lenalidomide, a well-known thalidomide analog that exhibits significant immunomodulatory, antiangiogenic, and antineoplastic properties. This compound is primarily utilized in the treatment of various hematologic malignancies, including multiple myeloma and myelodysplastic syndromes. Lenalidomide itself has been pivotal in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth .

Source and Classification

Lenalidomide-CO-C1-amine hydrochloride is classified as an imidazole derivative and is recognized for its role in medicinal chemistry, particularly in the development of therapies targeting hematological cancers. Its molecular formula is C18H21N3O3·HCl, and it is often used as a model compound for studying the synthesis and reactions of other thalidomide analogs .

Synthesis Analysis

Methods and Technical Details

The synthesis of lenalidomide-CO-C1-amine hydrochloride typically involves several key steps:

  1. Formation of Nitro Precursor: The reaction begins with 3-aminopiperidine-2,6-dione hydrochloride reacting with methyl 2-(bromomethyl)-3-nitrobenzoate to yield a nitro precursor.
  2. Reduction: This nitro precursor is then reduced, commonly using sodium borohydride or other reducing agents, to produce lenalidomide.
  3. Acid Addition: The hydrochloride salt is formed through the addition of hydrochloric acid to the base form of lenalidomide, which can be crystallized from suitable solvents such as water or ethanol .

Industrial production emphasizes high-purity reagents and advanced chromatographic techniques like high-performance liquid chromatography (HPLC) to ensure product stability and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of lenalidomide-CO-C1-amine hydrochloride can be represented as follows:

  • Molecular Formula: C18H21N3O3·HCl
  • Molecular Weight: Approximately 357.84 g/mol
  • Structural Features:
    • Contains an imide ring structure characteristic of thalidomide derivatives.
    • The presence of an amino group contributes to its biological activity.

The compound's structure allows for interactions with various biological targets, facilitating its therapeutic effects in cancer treatment .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-C1-amine hydrochloride participates in several chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form hydroxylated derivatives.
  • Reduction: The nitro group can be reduced to amine functionalities.
  • Substitution Reactions: These occur at the amino and piperidine moieties, allowing for the modification of pharmacological properties.

Common Reagents and Conditions

Key reagents used include:

  • Hydrogen peroxide for oxidation.
  • Sodium borohydride for reduction.
  • Various acids and bases for substitution reactions.

These reactions are typically conducted under controlled temperature and pH conditions to optimize yield and selectivity .

Mechanism of Action

Lenalidomide-CO-C1-amine hydrochloride exerts its effects through multiple mechanisms:

  1. Immunomodulation: It alters cytokine production, enhancing natural killer cell activity against tumors.
  2. Antiangiogenesis: The compound inhibits new blood vessel formation, which is crucial for tumor growth.
  3. Antineoplastic Effects: It induces apoptosis in malignant cells by modulating the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 .

These mechanisms highlight its multifaceted role in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Exhibits poor solubility in water but higher solubility in acidic solutions (e.g., 0.1N HCl).

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility can vary significantly with pH changes.

Analytical methods such as titration or ionic chromatography are employed to determine purity and concentration during synthesis .

Applications

Lenalidomide-CO-C1-amine hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a model compound for studying thalidomide analogs' synthesis and reactivity.
  • Biology: Investigated for its impact on cellular pathways and protein interactions, contributing to our understanding of cancer biology.
  • Medicine: Extensively used in clinical research for treating hematologic malignancies, demonstrating efficacy in improving patient outcomes.

Additionally, it plays a role in pharmaceutical development aimed at creating new therapeutic agents with improved efficacy profiles .

Introduction to Lenalidomide-Based Molecular Glue Degraders

Historical Context of Immunomodulatory Drugs (IMiDs) in Targeted Protein Degradation

Immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide, represent a groundbreaking class of therapeutics that revolutionized cancer treatment by serendipitously uncovering the potential of targeted protein degradation. Initially introduced in the 1950s as a sedative and antiemetic, thalidomide was withdrawn due to teratogenic effects but later repurposed for erythema nodosum leprosum. The pivotal转折点 occurred in the 1990s when thalidomide demonstrated efficacy against multiple myeloma (MM), leading to the development of safer derivatives—lenalidomide and pomalidomide [3]. The molecular mechanism remained elusive until 2010, when thalidomide was found to bind cereblon (CRBN), a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. This binding reprograms the ligase to ubiquitinate disease-relevant neosubstrates like IKZF1/3 and CK1α, leading to their proteasomal degradation. This discovery established IMiDs as pioneering "molecular glues," laying the foundation for rational degrader design [3] [8].

Table 1: Key Neosubstrates in IMiD Pharmacology

NeosubstrateBiological RoleTherapeutic RelevanceDegraded By
IKZF1/3Transcription factors regulating B-cell developmentAnti-myeloma activityLenalidomide, Pomalidomide
CK1αSerine/threonine kinaseAnti-5q MDS activityLenalidomide
SALL4Developmental transcription factorTeratogenicity (off-target)Thalidomide, Pomalidomide
GSPT1Translation termination factorAnti-leukemia activityCC-885 derivatives

Role of Lenalidomide Derivatives in Hijacking CRL4CRBN E3 Ubiquitin Ligase Complexes

Lenalidomide and its derivatives function by inserting themselves into a hydrophobic pocket in the C-terminal domain of CRBN, inducing conformational changes that create a neomorphic interface for substrate recognition. Structurally, lenalidomide comprises two critical moieties: a glutarimide ring that anchors to CRBN and a phthalimide ring that dictates neosubstrate selectivity. Modifications at the 4, 5, or 6 positions of the phthalimide ring profoundly alter degradation specificity. For example, 6-fluoro lenalidomide enhances degradation of therapeutic targets (IKZF1/3, CK1α) while minimizing off-target degradation of SALL4, a protein linked to teratogenicity [5] [8]. Lenalidomide-CO-C1-amine HCl exemplifies a strategically modified derivative where an amine-functionalized linker is conjugated at the phthalimide’s 4'-position via a carbonyl spacer (structure: NCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1). This modification preserves CRBN binding while enabling modular assembly of PROTACs [6]. The CO-C1 linker (─C(O)CH2─) balances flexibility and stability, facilitating optimal ternary complex formation between the E3 ligase and the target protein [1] [6].

Table 2: Linker Attachment Strategies in Lenalidomide Derivatives

DerivativeAttachment PositionLinker ChemistryApplication
Lenalidomide-CO-C1-amine HCl4'-position (phthalimide)Amide-functionalized alkyl linker (─C(O)CH₂NH₂)PROTAC synthesis
5-hydroxythalidomide5-positionHydroxyl group (─OH)SALL4-selective degraders
6-fluoro lenalidomide6-positionFluorine substitutionSelective IKZF1/3 degradation
Lenalidomide-5'-CO-C1-amine HCl5-positionAmide-functionalized alkyl linkerAlternative PROTAC designs

Emergence of PROTACs and Molecular Glue Design Paradigms

PROteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-based pharmacology to event-driven degradation. These heterobifunctional molecules consist of an E3 ligase ligand (e.g., lenalidomide derivatives), a target protein binder, and a connecting linker. Unlike molecular glues, which induce direct E3-substrate interactions, PROTACs act as matchmakers that simultaneously engage both proteins. Lenalidomide-CO-C1-amine HCl serves as a versatile CRBN-recruiting moiety in PROTACs due to its small molecular weight (352.78 g/mol), amine handle for conjugation, and well-characterized exit vector [1] . The amine group enables coupling to carboxylic acid-containing target ligands via amide bonds or reactions with activated esters, streamlining PROTAC synthesis. For example, conjugating this building block to BET bromodomain inhibitors yields PROTACs that degrade oncoproteins like BRD4 without inducing collateral neosubstrate degradation [5] [10]. Recent advances include photoswitchable derivatives (e.g., Lenalidomide-Photoswitch2-NH₂), where azobenzene linkers allow light-controlled degradation, highlighting the modularity enabled by functionalized lenalidomide scaffolds [9].

Table 3: PROTAC Design Components Using Lenalidomide Derivatives

ComponentRoleExample in Lenalidomide-CO-C1-amine HCl
E3 LigandRecruits CRL4CRBNLenalidomide core with preserved glutarimide-CRBN binding
LinkerSpatially connects E3 and target ligands─C(O)CH₂─ (CO-C1) with terminal amine
Conjugation ChemistryLinks E3 ligand to target binderAmide coupling, nucleophilic substitution
Target BinderBinds protein of interest (e.g., kinase inhibitor)Customizable via amine reactivity

Properties

CAS Number

444287-89-2

Product Name

Lenalidomide-CO-C1-amine HCl

IUPAC Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride

Molecular Formula

C15H17ClN4O4

Molecular Weight

352.77 g/mol

InChI

InChI=1S/C15H16N4O4.ClH/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22;/h1-3,11H,4-7,16H2,(H,17,21)(H,18,20,22);1H

InChI Key

VUNLFYVPPZDBDR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.